Butoxy)carbonyl]amino}methyl)cyclopropane-1-
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Overview
Description
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, also known by its MDL number MFCD23106044, is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl chloroformate and a Boc-protected amine. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target proteins .
Comparison with Similar Compounds
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl (1R,2R)-rel-2-(aminomethyl)-cyclopropanecarboxylate: Lacks the Boc-protection, making it more reactive.
Methyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate: Has a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate: Contains a cyclobutane ring, which alters its steric properties and reactivity.
These comparisons highlight the unique structural features and reactivity of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
XDJBBBVBSFWTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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